molecular formula C8H10ClN B3194166 5-(2-Chloroethyl)-2-methylpyridine CAS No. 805179-45-7

5-(2-Chloroethyl)-2-methylpyridine

Cat. No.: B3194166
CAS No.: 805179-45-7
M. Wt: 155.62 g/mol
InChI Key: UZQCPCHPKITDRD-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a chloroethyl group and a methyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 5-(2-Chloroethyl)-2-methylpyridine typically involves the reaction of 2-methylpyridine with 2-chloroethanol in the presence of a base. The reaction conditions often include heating the mixture to facilitate the substitution reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity.

Chemical Reactions Analysis

5-(2-Chloroethyl)-2-methylpyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of ethyl derivatives. Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. Major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2-Chloroethyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the modification of biological molecules.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)-2-methylpyridine involves its interaction with molecular targets through its chloroethyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications in their structure and function. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to 5-(2-Chloroethyl)-2-methylpyridine include:

    2-Chloroethylpyridine: Lacks the methyl group, which can affect its reactivity and applications.

    2-Methylpyridine: Lacks the chloroethyl group, making it less reactive in substitution reactions.

    5-(2-Chloroethyl)-2,4-dichloropyrimidine: Contains additional chlorine atoms, which can enhance its reactivity and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.

Properties

IUPAC Name

5-(2-chloroethyl)-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-7-2-3-8(4-5-9)6-10-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQCPCHPKITDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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